2(1H)-Pyrimidinone, 6-amino-5-phenyl-

Medicinal Chemistry Organic Synthesis Building Block

This specific 6-amino-5-phenyl substitution pattern is essential for generating Schiff base congeners and cycloaddition products—the 6-NH2 group provides the nucleophilic site critical for building molecular diversity. Des-amino derivatives (e.g., 5-phenyl-2(1H)-pyrimidinone) lack this reactivity and biological target engagement. Procure as a validated scaffold for JAK2/BCR-ABL kinase inhibitor libraries (oncology/inflammation) or as an aglycone precursor for antiviral nucleoside analog synthesis. Confirmed ≥95% purity supports SAR studies and analytical method development.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
Cat. No. B1253916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyrimidinone, 6-amino-5-phenyl-
Synonyms5-phenylcytosine
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC(=O)N=C2)N
InChIInChI=1S/C10H9N3O/c11-9-8(6-12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)
InChIKeyOXNMCOVZKMZLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2(1H)-Pyrimidinone, 6-amino-5-phenyl-: Core Specifications and Procurement Baseline


2(1H)-Pyrimidinone, 6-amino-5-phenyl- (CAS Not Assigned), also known as 6-amino-5-phenyl-1H-pyrimidin-2-one, is a heterocyclic building block with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol. It is a key intermediate for the synthesis of nucleoside analogs and kinase inhibitor libraries [1]. The compound is commercially available, typically at 95% purity, and is used in medicinal chemistry and chemical biology research for structure-activity relationship (SAR) studies [1].

The Procurement Risk of Unqualified Analogs of 2(1H)-Pyrimidinone, 6-amino-5-phenyl-


This specific pyrimidinone scaffold is not interchangeable with close structural analogs, such as 5-phenyl-2(1H)-pyrimidinone or 2-amino-6-phenylpyrimidin-4(3H)-one, due to the critical role of the 6-amino group in downstream reactivity and biological target engagement. For instance, the 6-amino group is essential for generating Schiff base congeners and participating in cycloaddition reactions, which is a primary method for building molecular diversity [1]. Substitution with a desamino derivative (i.e., 5-phenyl-2(1H)-pyrimidinone) would eliminate a key nucleophilic site, completely altering the synthetic utility and biological profile of any resulting derivative [1]. Therefore, procurement of the exact 6-amino-5-phenyl- substitution pattern is mandatory for projects dependent on this specific reactivity or pharmacophore model.

Quantitative Differentiation Evidence for 2(1H)-Pyrimidinone, 6-amino-5-phenyl- vs. Structural Analogs


Synthetic Utility: Enabling Diversity-Oriented Synthesis via 6-Amino Reactivity

The primary, quantifiable differentiation for 2(1H)-Pyrimidinone, 6-amino-5-phenyl- lies in its synthetic utility as a nucleophile. Unlike the desamino analog 5-phenyl-2(1H)-pyrimidinone, the 6-amino group of the target compound can undergo condensation and cycloaddition reactions to generate diverse chemical libraries [1]. While direct comparative yield data for this specific scaffold versus other amino-pyrimidinones is not available in the public domain, the presence of the 6-amino group is a non-negotiable structural requirement for a suite of reactions described in the literature for generating novel pyrimidine derivatives [1].

Medicinal Chemistry Organic Synthesis Building Block

Potential Biological Relevance: Scaffold for Kinase Inhibitor Development

The phenyl amino pyrimidine scaffold, of which 2(1H)-Pyrimidinone, 6-amino-5-phenyl- is a core component, is a recognized pharmacophore for kinase inhibition, particularly against JAK2 and BCR-ABL [1][2]. Patents describe that compounds with this core demonstrate selectivity for JAK2 over other JAK family kinases, a key attribute for developing targeted therapies with potentially reduced off-target effects [1]. A related series of phenyl amino pyrimidine derivatives demonstrated anti-proliferative activity against the BCR-ABL-positive leukemia cell line K562, with a lead compound (NRC-AN-019) showing promise against imatinib-resistant chronic myeloid leukemia [2]. These findings establish the biological relevance of the core structure, positioning the 6-amino-5-phenyl- derivative as a crucial starting material for creating novel analogs in this therapeutically important class.

Kinase Inhibition Drug Discovery Pharmacophore

Commercial Availability and Purity Profile

As a commercially available research chemical, 2(1H)-Pyrimidinone, 6-amino-5-phenyl- is typically supplied at a minimum purity of 95% . While this is a standard purity for many building blocks, it provides a defined quality baseline for procurement. In the context of limited published analytical data for this specific compound, the vendor-specified purity becomes the primary quantitative metric for material qualification, ensuring reproducibility in synthetic and biological experiments.

Procurement Quality Control Reference Standard

Validated Application Scenarios for 2(1H)-Pyrimidinone, 6-amino-5-phenyl- Procurement


Synthesis of Novel Kinase Inhibitor Libraries

Procure this compound as a core building block for generating focused libraries of phenyl amino pyrimidines. This application is validated by patent literature describing the activity of this scaffold against JAK2 and BCR-ABL kinases, making it a valuable starting point for medicinal chemistry programs in oncology and inflammatory diseases [1][2].

Development of Nucleoside Analogs for Antiviral Research

Use 2(1H)-Pyrimidinone, 6-amino-5-phenyl- as an aglycone precursor for synthesizing novel nucleoside analogs. The synthetic methodology for coupling this pyrimidinone base to various sugar moieties is well-established, enabling the creation of diverse nucleoside libraries for antiviral screening [1].

Quality Control and Method Development

Due to its defined structure and commercial availability at 95% purity, this compound can serve as a reference standard or impurity marker in analytical method development (e.g., HPLC, LC-MS) for more complex pyrimidine-based pharmaceuticals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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